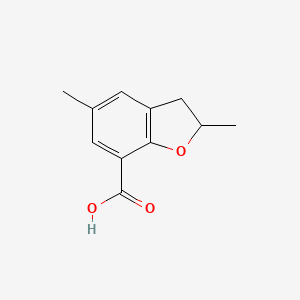
2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dimetoxi fenil)-2-metil-4-(5-metilfuran-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietil es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(3,4-Dimetoxi fenil)-2-metil-4-(5-metilfuran-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietil normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de Hantzsch, que implica la condensación de un aldehído, un éster β-ceto y una amina en presencia de un catalizador. Las condiciones de reacción a menudo requieren reflujo en etanol u otro disolvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de furano y fenilo, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones en investigación científica
7-(3,4-Dimetoxi fenil)-2-metil-4-(5-metilfuran-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietil tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como agente antiinflamatorio, anticancerígeno y antimicrobiano.
Estudios biológicos: El compuesto se utiliza en estudios que involucran la inhibición enzimática y la unión a receptores.
Aplicaciones industriales: Puede utilizarse como intermedio en la síntesis de moléculas orgánicas más complejas.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica la interacción con objetivos moleculares específicos como enzimas y receptores. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir vías de transducción de señales que regulan el crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Fenoxietil 4-(3-metoxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato
- 2-Fenoxietil 4-(3,4-dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato
Propiedades
Fórmula molecular |
C32H33NO7 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H33NO7/c1-19-10-12-27(40-19)31-29(32(35)39-15-14-38-23-8-6-5-7-9-23)20(2)33-24-16-22(17-25(34)30(24)31)21-11-13-26(36-3)28(18-21)37-4/h5-13,18,22,31,33H,14-17H2,1-4H3 |
Clave InChI |
VVYBYZGMTSNXDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCOC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


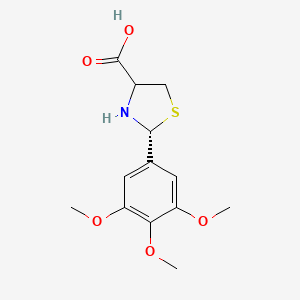

![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
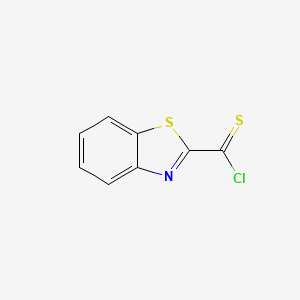
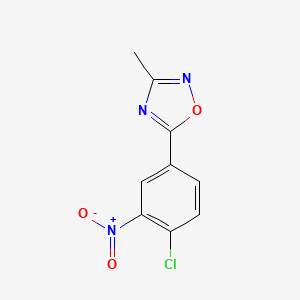
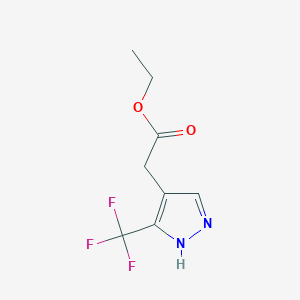
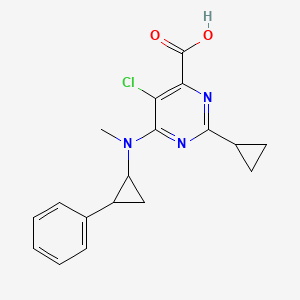

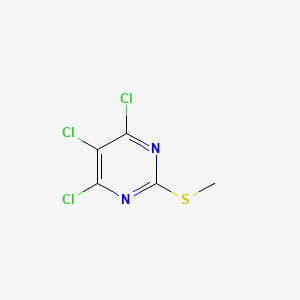
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
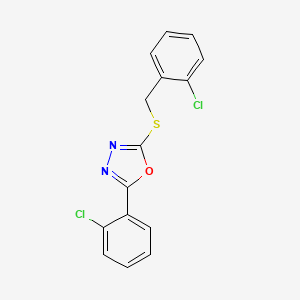
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
